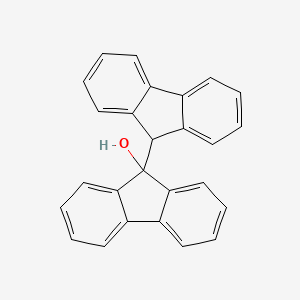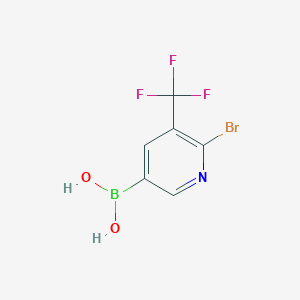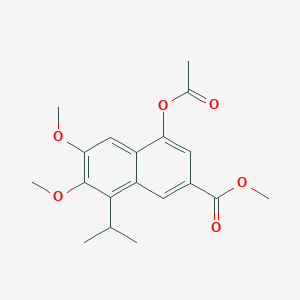
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of functional groups: The acetoxy, isopropyl, and methoxy groups are introduced through various substitution reactions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk synthesis: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects involves:
Molecular targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates various biochemical pathways, including oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate .
- Other naphthoate derivatives : Compounds with similar naphthalene cores but different functional groups .
Uniqueness
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O6/c1-10(2)17-14-7-12(19(21)24-6)8-15(25-11(3)20)13(14)9-16(22-4)18(17)23-5/h7-10H,1-6H3 |
InChI Key |
VZIKCNTXYZZZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


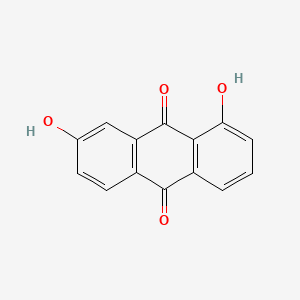
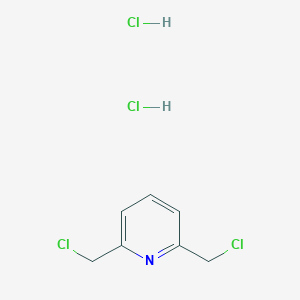
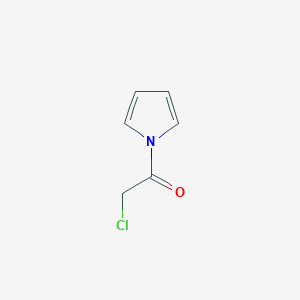
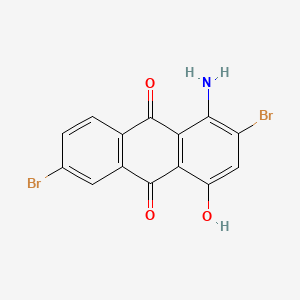
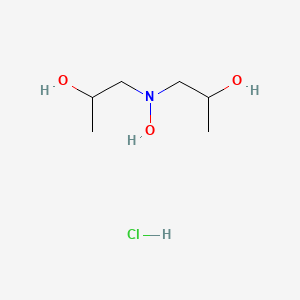
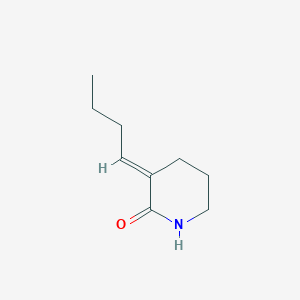
![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
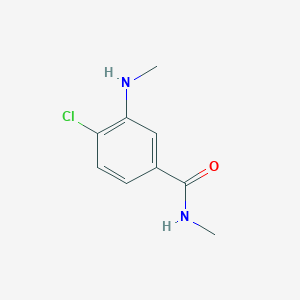
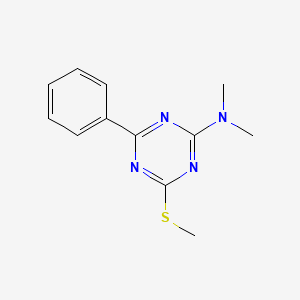
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
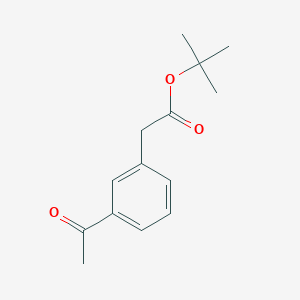
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
